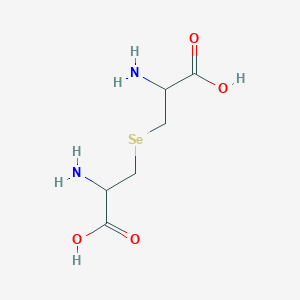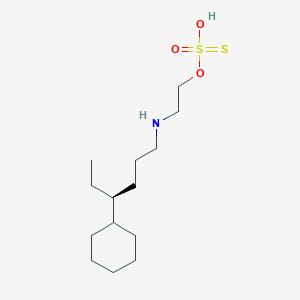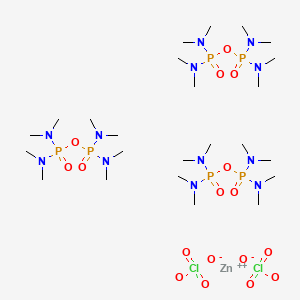
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate typically involves the reaction of zinc salts with octamethylpyrophosphoramide ligands in the presence of perchloric acid. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process would depend on the availability of raw materials and the optimization of reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of different zinc complexes.
Substitution: Ligand substitution reactions can occur, where the octamethylpyrophosphoramide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state zinc complexes, while substitution reactions can yield new zinc-ligand complexes .
Applications De Recherche Scientifique
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate involves its ability to coordinate with various biological molecules and ions. The compound can interact with zinc-dependent enzymes and proteins, influencing their activity and function. The molecular targets and pathways involved include zinc transporters, metalloproteins, and signaling pathways related to zinc homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc(II)-methimazole complexes: These complexes have similar coordination chemistry and are used in various biological and chemical applications.
Bis(8-hydroxyquinoline) zinc: Known for its optical and electronic properties, used in optoelectronic applications.
Tris(8-hydroxyquinoline) aluminum: Similar to bis(8-hydroxyquinoline) zinc, used in organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is unique due to its specific ligand coordination and the presence of perchlorate ions, which influence its chemical reactivity and stability. This uniqueness makes it valuable in specialized applications where other zinc complexes may not be as effective .
Propriétés
Numéro CAS |
15713-67-4 |
|---|---|
Formule moléculaire |
C24H72Cl2N12O17P6Zn |
Poids moléculaire |
1123.0 g/mol |
Nom IUPAC |
zinc;N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;diperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.2ClHO4.Zn/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;2*2-1(3,4)5;/h3*1-8H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clé InChI |
GVYOAVDBPGJEJL-UHFFFAOYSA-L |
SMILES canonique |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)


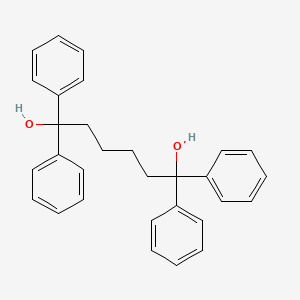
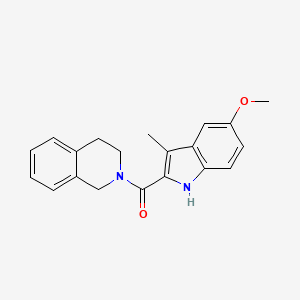
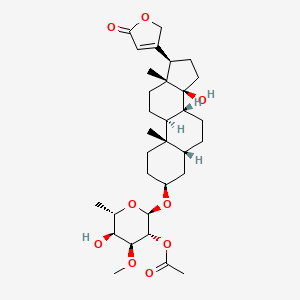

![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
